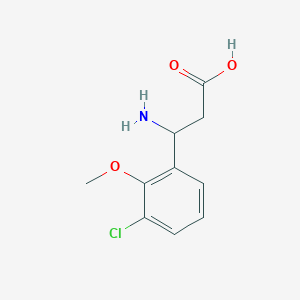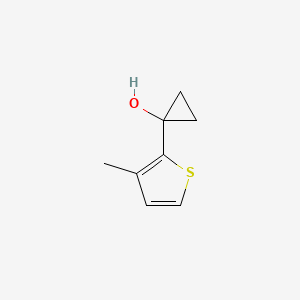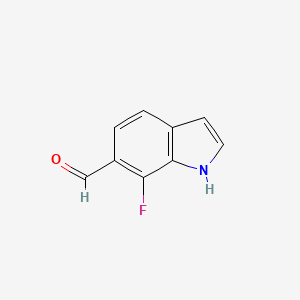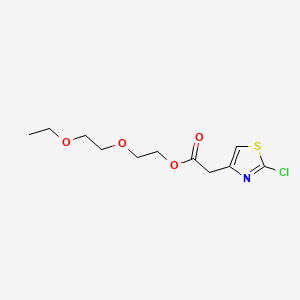![molecular formula C10H12Cl2N4O2 B13596570 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the pyridine ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may yield alcohol or aldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study its interactions with various biological targets, such as enzymes and receptors. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as an antimicrobial, antifungal, and anticancer agent. It is also being investigated for its potential use in the treatment of various diseases, including infectious diseases and cancer.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It is also used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Pyridine Derivatives: These compounds contain the pyridine ring and have similar biological activities.
Carboxylic Acid Derivatives: These compounds contain the carboxylic acid group and have similar reactivity.
Uniqueness
The uniqueness of 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride lies in its combination of the triazole ring, pyridine ring, and carboxylic acid group. This combination imparts unique chemical and biological properties to the compound, making it a valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H12Cl2N4O2 |
|---|---|
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
5-methyl-1-(pyridin-4-ylmethyl)triazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H10N4O2.2ClH/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8;;/h2-5H,6H2,1H3,(H,15,16);2*1H |
Clave InChI |
UMQMEEJXCSOUQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















